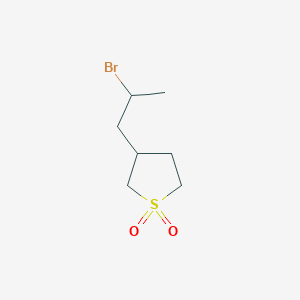
3-(2-Bromopropyl)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a thiolane ring substituted with a bromopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione typically involves the reaction of thiolane-1,1-dione with 2-bromopropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The thiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form thiolane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation. The reactions are usually performed at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, often in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted thiolane derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced thiolane derivatives with different functional groups.
科学研究应用
3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and context.
相似化合物的比较
Similar Compounds
- 3-(2-chloropropyl)-1lambda6-thiolane-1,1-dione
- 3-(2-iodopropyl)-1lambda6-thiolane-1,1-dione
- 3-(2-fluoropropyl)-1lambda6-thiolane-1,1-dione
Uniqueness
3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry.
属性
分子式 |
C7H13BrO2S |
|---|---|
分子量 |
241.15 g/mol |
IUPAC 名称 |
3-(2-bromopropyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H13BrO2S/c1-6(8)4-7-2-3-11(9,10)5-7/h6-7H,2-5H2,1H3 |
InChI 键 |
MMHVRQVOUXKUOS-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1CCS(=O)(=O)C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















